2-Methyl-3-(piperidin-3-YL)pyrazine
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Overview
Description
2-Methyl-3-(piperidin-3-YL)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group at the 2-position and a piperidine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-3-YL)pyrazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection and intramolecular cyclization .
Another method involves the use of the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-3-YL)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-3-(piperidin-3-YL)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-3-YL)pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidin-3-ylmethoxy derivatives.
Pyrazine Derivatives: Compounds with a pyrazine ring, such as 2-methylpyrazine.
Uniqueness
2-Methyl-3-(piperidin-3-YL)pyrazine is unique due to the combination of the pyrazine and piperidine rings, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-methyl-3-piperidin-3-ylpyrazine |
InChI |
InChI=1S/C10H15N3/c1-8-10(13-6-5-12-8)9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3 |
InChI Key |
LFNDYECZUAFHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2CCCNC2 |
Origin of Product |
United States |
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